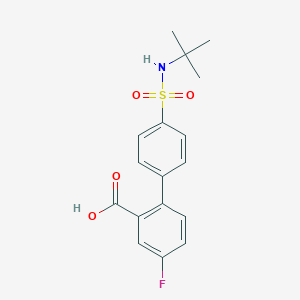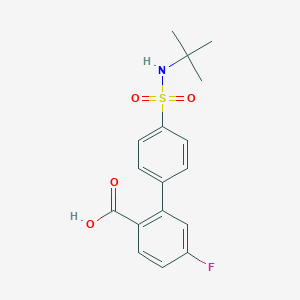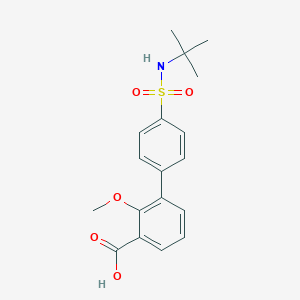
4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, commonly referred to as TBPMB, is a synthetic compound used in a variety of scientific research applications. TBPMB is a small molecule inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been used in a variety of studies related to inflammation, cancer, and other diseases. TBPMB has been found to have a wide range of therapeutic applications and is a promising candidate for further research and development.
Aplicaciones Científicas De Investigación
TBPMB has been used in a variety of scientific research applications. It has been found to have anti-inflammatory and anti-cancer properties and has been used in studies related to inflammation, cancer, and other diseases. TBPMB has also been used in studies related to the regulation of cell growth and differentiation, as well as in studies related to the regulation of gene expression. In addition, TBPMB has been used to study the effects of 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95% inhibitors on the growth of human cells.
Mecanismo De Acción
TBPMB is a small molecule inhibitor of the enzyme cyclooxygenase-2 (4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95%). 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95% is an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. TBPMB binds to the active site of the enzyme and prevents it from producing prostaglandins, thus reducing inflammation.
Biochemical and Physiological Effects
TBPMB has been found to have a wide range of biochemical and physiological effects. In animal studies, TBPMB has been found to reduce inflammation and inhibit the growth of tumors. In addition, TBPMB has been found to reduce the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. TBPMB has also been found to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBPMB has several advantages for use in laboratory experiments. It is a small molecule, so it is easy to synthesize and store. In addition, it is a potent inhibitor of 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95%, so it can be used to study the effects of 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95% inhibition on inflammation and cancer. However, TBPMB is not without its limitations. It is not very soluble in water, so it must be dissolved in organic solvents for use in experiments. In addition, its effects are not long-lasting, so experiments must be repeated in order to obtain consistent results.
Direcciones Futuras
TBPMB is a promising compound for further research and development. Potential future directions for TBPMB research include the development of more potent and longer-lasting inhibitors of 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95%, the use of TBPMB in combination with other drugs to enhance its anti-inflammatory and anti-cancer effects, and the use of TBPMB in clinical trials to assess its safety and efficacy in humans. In addition, TBPMB could be used to develop new treatments for inflammatory and cancer-related diseases.
Métodos De Síntesis
TBPMB can be synthesized from commercially available starting materials such as 4-t-butylsulfamoylphenylacetic acid, 3-methoxybenzoic acid, and 1-bromo-4-chlorobenzene. The reaction begins with the condensation of 4-t-butylsulfamoylphenylacetic acid and 3-methoxybenzoic acid in the presence of a base (e.g. potassium carbonate) to yield 4-(4-t-butylsulfamoylphenyl)-3-methoxybenzoic acid. The compound is then reacted with 1-bromo-4-chlorobenzene in the presence of a base (e.g. potassium carbonate) to yield 4-(4-t-butylsulfamoylphenyl)-3-methoxybenzoic acid, 95%.
Propiedades
IUPAC Name |
4-[4-(tert-butylsulfamoyl)phenyl]-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-18(2,3)19-25(22,23)14-8-5-12(6-9-14)15-10-7-13(17(20)21)11-16(15)24-4/h5-11,19H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMBSCQQVVJMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














